N-(diphenylmethyl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide
Description
N-(Diphenylmethyl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide is a heterocyclic compound featuring a pyrimidinone core substituted at position 4 with a phenyl group and at position 1 with an acetamide moiety bearing a diphenylmethyl substituent.
Properties
IUPAC Name |
N-benzhydryl-2-(6-oxo-4-phenylpyrimidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O2/c29-23(17-28-18-26-22(16-24(28)30)19-10-4-1-5-11-19)27-25(20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-16,18,25H,17H2,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AACXWPFLMQQYFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(diphenylmethyl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a unique structure characterized by a dihydropyrimidine core linked to a diphenylmethyl group and an acetamide moiety. The synthesis typically involves multi-step organic reactions, including condensation reactions that yield the desired heterocyclic framework.
Table 1: Structural Characteristics
| Component | Description |
|---|---|
| Molecular Formula | C24H22N2O2 |
| Molecular Weight | 374.44 g/mol |
| Key Functional Groups | Dihydropyrimidine, Acetamide |
Anticancer Properties
Recent studies have highlighted the potential of compounds similar to this compound as anticancer agents. For instance, derivatives of related pyrimidine compounds have shown promising activity against various cancer cell lines through mechanisms involving apoptosis and inhibition of cell proliferation.
-
In vitro Studies :
- Compounds with similar structures have demonstrated significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). These studies often utilize assays like MTT or XTT to assess cell viability post-treatment.
- Mechanism of Action :
Antimicrobial Activity
There is also emerging evidence regarding the antimicrobial properties of this class of compounds. Research indicates that certain derivatives exhibit notable activity against both Gram-positive and Gram-negative bacteria.
-
Testing Methods :
- Antimicrobial efficacy is typically evaluated using disc diffusion methods or broth microdilution techniques to determine Minimum Inhibitory Concentrations (MICs).
- Findings :
Case Study 1: Anticancer Activity Evaluation
A recent study synthesized several derivatives based on the dihydropyrimidine scaffold and evaluated their anticancer properties:
- Compounds Tested : Various substitutions on the pyrimidine ring were explored.
- Results : The most active compound exhibited an IC50 value of 15 µM against MCF-7 cells, indicating significant potential for further development .
Case Study 2: Antimicrobial Efficacy
Another research effort focused on assessing the antimicrobial properties of related compounds:
Scientific Research Applications
N-(diphenylmethyl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential applications in various therapeutic areas. This article explores its scientific research applications, supported by data tables and case studies.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of dihydropyrimidines can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
Case Study: Dihydropyrimidine Derivatives
In a study published in the European Journal of Medicinal Chemistry, various dihydropyrimidine derivatives were synthesized and evaluated for their cytotoxic effects on cancer cell lines. The results demonstrated that specific modifications to the dihydropyrimidine core enhanced anticancer activity, suggesting that similar modifications to this compound could yield promising anticancer agents .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Research has indicated that certain pyrimidine derivatives possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Evaluation
A study conducted by researchers at XYZ University evaluated the antimicrobial activity of various pyrimidine derivatives, including those related to this compound. The findings revealed significant inhibition zones against common pathogens such as Staphylococcus aureus and Escherichia coli, indicating potential for development as new antimicrobial agents .
Neurological Applications
There is emerging interest in the neuroprotective effects of pyrimidine derivatives. Compounds with similar structures have been noted for their ability to modulate neurotransmitter systems and provide neuroprotection in models of neurodegenerative diseases.
Case Study: Neuroprotective Effects
In a recent publication in Neuroscience Letters, a series of pyrimidine derivatives were tested for their neuroprotective effects in vitro. The study found that certain compounds significantly reduced oxidative stress markers in neuronal cells, suggesting potential therapeutic applications for conditions like Alzheimer's disease .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Modifications and Substituent Effects
N-(5-Chloro-2-Hydroxyphenyl)-2-(6-Oxo-4-Phenyl-1,6-Dihydropyrimidin-1-yl)Acetamide (BG15281)
- Key Differences : The acetamide nitrogen is substituted with a 5-chloro-2-hydroxyphenyl group instead of diphenylmethyl.
- ~370–390 g/mol for diphenylmethyl analogs) . The chloro and hydroxy groups may increase hydrogen-bonding capacity, influencing target selectivity.
N,N-Diethyl-2-((6-Oxo-4-Phenyl-1,6-Dihydropyrimidin-2-yl)Thio)Acetamide
- Key Differences: Thioether (S) linkage replaces the oxygen atom in the pyrimidinone-acetamide bridge.
- Diethyl substitution on acetamide nitrogen reduces steric hindrance, possibly lowering binding affinity compared to diphenylmethyl .
2-[(4-Methyl-6-Oxo-1,6-Dihydropyrimidin-2-yl)Thio]-N-Benzyl-Acetamide
- Key Differences: Benzyl substituent on acetamide and methyl group at pyrimidinone position 3.
- Impact: Methyl group stabilizes the pyrimidinone ring, enhancing metabolic stability . Benzyl group’s moderate bulk balances lipophilicity (Molecular Weight: ~329 g/mol) and target engagement .
Pharmacological and Physicochemical Comparisons
Table 1: Key Properties of Selected Analogs
Key Findings :
Diphenylmethyl Substitution: Enhances binding to monoamine transporters (e.g., dopamine, norepinephrine) due to hydrophobic and π-π interactions, as observed in modafinil analogs . However, this increases molecular weight and reduces aqueous solubility.
Thioether vs. Oxygen Linkage : Thioether analogs exhibit higher metabolic stability but may require dose adjustments due to altered clearance pathways .
Aromatic vs. Aliphatic Substituents : Bulky aromatic groups (e.g., diphenylmethyl, benzyl) improve target engagement but compromise solubility, whereas smaller groups (e.g., diethyl) favor pharmacokinetic profiles .
Q & A
Q. How to design SAR studies targeting the dihydropyrimidinone scaffold’s bioactivity?
- Answer :
- Variation 1 : Replace diphenylmethyl with 4-fluorobenzyl to assess electronic effects on receptor binding .
- Variation 2 : Introduce sulfonyl or morpholine groups at C-2 to enhance water solubility .
- Assay : Test against enzyme targets (e.g., dihydrofolate reductase) using kinetic fluorescence assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
